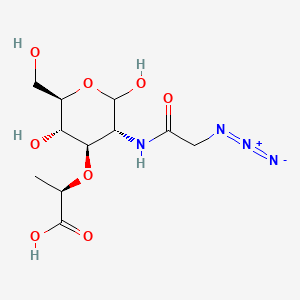
N-Acetylmuramic acid-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylmuramic acid-azide is a derivative of N-acetylmuramic acid, a key component of bacterial peptidoglycans. This compound is particularly notable for its use in bioorthogonal labeling and click chemistry, which allows for the visualization and study of bacterial cell walls .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-acetylmuramic acid-azide typically involves the modification of N-acetylmuramic acidThe reaction conditions often involve the use of azide salts and appropriate solvents to facilitate the substitution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-acetylmuramic acid-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition reactions.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry to facilitate the cycloaddition of azides and alkynes.
Azide Salts: Utilized in the initial synthesis of this compound.
Major Products
Applications De Recherche Scientifique
N-acetylmuramic acid-azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the study of bacterial cell wall dynamics and peptidoglycan biosynthesis.
Industry: Utilized in the production of fluorescently labeled peptidoglycans for various analytical techniques.
Mécanisme D'action
N-acetylmuramic acid-azide exerts its effects primarily through its incorporation into bacterial peptidoglycans. The azide group allows for bioorthogonal labeling, enabling the visualization of bacterial cell walls. This compound targets the peptidoglycan biosynthesis pathway, interacting with enzymes involved in the incorporation of N-acetylmuramic acid into the bacterial cell wall .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetylglucosamine: Another component of bacterial peptidoglycans, often used in similar labeling techniques.
N-acetylmuramic acid: The parent compound of N-acetylmuramic acid-azide, lacking the azide group.
Uniqueness
This compound is unique due to its azide group, which allows for specific and efficient bioorthogonal labeling through click chemistry. This makes it particularly valuable for studying bacterial cell wall dynamics and developing new diagnostic and therapeutic tools .
Propriétés
Formule moléculaire |
C11H18N4O8 |
|---|---|
Poids moléculaire |
334.28 g/mol |
Nom IUPAC |
(2R)-2-[(3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C11H18N4O8/c1-4(10(19)20)22-9-7(14-6(17)2-13-15-12)11(21)23-5(3-16)8(9)18/h4-5,7-9,11,16,18,21H,2-3H2,1H3,(H,14,17)(H,19,20)/t4-,5-,7-,8-,9-,11?/m1/s1 |
Clé InChI |
BDRSICZLRYBNHJ-HONWWXKESA-N |
SMILES isomérique |
C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)CN=[N+]=[N-])O)CO)O |
SMILES canonique |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















